Cas no 89808-75-3 (5-(2-Nitrophenyl)oxazole)

5-(2-Nitrophenyl)oxazole structure
5-(2-Nitrophenyl)oxazole structure
5-(2-Nitrophenyl)oxazole
89808-75-3
C9H6N2O3
190.15554189682
MFCD00085146
719946

5-(2-Nitrophenyl)oxazole Properties

Names and Identifiers

    • 5-(2-Nitrophenyl)oxazole
    • 5-(2-NITROPHENYL)-1,3-OXAZOLE
    • 5-(2-Nitro-phenyl)-oxazole
    • Oxazole,5-(2-nitrophenyl)-
    • 2-oxazol-5-ylphenylnitro
    • HMS550L17
    • Oxazole, 5-(2-nitrophenyl)-
    • Maybridge1_003251
    • 2-(Oxazol-5-yl)nitrobenzene
    • PUDNRGZVFKPHNG-UHFFFAOYSA-N
    • 6241AJ
    • SBB091071
    • TRA0013098
    • SY012507
    • AB0003492
    • 5-(2-Nitrophenyl)oxazole (ACI)
    • 5-(o-Nitrophenyl)oxazole
    • +Expand
    • MFCD00085146
    • PUDNRGZVFKPHNG-UHFFFAOYSA-N
    • 1S/C9H6N2O3/c12-11(13)8-4-2-1-3-7(8)9-5-10-6-14-9/h1-6H
    • [O-][N+](C1C(C2=CN=CO2)=CC=CC=1)=O

Computed Properties

  • 190.03800
  • 0
  • 4
  • 1
  • 14
  • 217
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.8
  • nothing
  • 0
  • 71.8

Experimental Properties

  • 2.77300
  • 71.85000
  • 334.3℃ at 760 mmHg
  • 156℃

5-(2-Nitrophenyl)oxazole Security Information

5-(2-Nitrophenyl)oxazole Customs Data

  • 2934999090
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(2-Nitrophenyl)oxazole Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003MKR-250mg
5-(2-NITROPHENYL)-1,3-OXAZOLE
89808-75-3 97%
250mg
$39.00 2024-04-20
A2B Chem LLC
AB68427-250mg
5-(2-Nitrophenyl)-1,3-oxazole
89808-75-3 97%
250mg
$36.00 2024-04-19
Aaron
AR003MT3-1g
5-(2-NITROPHENYL)-1,3-OXAZOLE
89808-75-3 97%
1g
$42.00 2024-07-18
abcr
AB240271-250 mg
5-(2-Nitrophenyl)-1,3-oxazole; .
89808-75-3
250mg
€120.60 2023-04-27
Ambeed
A767495-250mg
5-(2-Nitrophenyl)oxazole
89808-75-3 97%
250mg
$48.0
Apollo Scientific
OR24051-500mg
5-(2-Nitrophenyl)-1,3-oxazole
89808-75-3
500mg
£112.00 2024-05-25
Chemenu
CM191517-10g
5-(2-Nitro-phenyl)-oxazole
89808-75-3 97%
10g
$326 2021-08-05
Crysdot LLC
CD11024918-10g
5-(2-Nitrophenyl)oxazole
89808-75-3 97%
10g
$349 2024-07-19
eNovation Chemicals LLC
D698070-1g
5-(2-Nitrophenyl)oxazole
89808-75-3 >97%
1g
$115 2022-07-29
TRC
N545375-50mg
5-(2-Nitrophenyl)oxazole
89808-75-3
50mg
$ 50.00 2022-06-03

5-(2-Nitrophenyl)oxazole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0.25 h, 55 °C
Reference
A new efficient synthesis of 5-aryloxazoles from arylidene diacetates and application to the preparation of BMS-337197, a novel IMPDH inhibitor
Chen, Bang-Chi; Bednarz, Mark S.; Zhang, Huiping; Zhao, Rulin; Dhar, T. G. Murali; et al, Heterocycles, 2006, 68(1), 167-173

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  24 h, 110 °C
Reference
Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts
Shi, Xinzhe; Soule, Jean-Francois; Doucet, Henri, Advanced Synthesis & Catalysis, 2019, 361(20), 4748-4760

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, reflux
Reference
Synthesis of 4-substituted oxazolo[4,5-c]quinolines by direct reaction at the C-4 position of oxazoles
Akula, Mahesh; Thigulla, Yadagiri; Davis, Connor; Jha, Mukund; Bhattacharya, Anupam, Organic & Biomolecular Chemistry, 2015, 13(9), 2600-2605

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  7 min, 90 °C
Reference
Design, synthesis and biological evaluation of imidazole and oxazole fragments as HIV-1 integrase-LEDGF/p75 disruptors and inhibitors of microbial pathogens
Rashamuse, Thompho J.; Harrison, Angela T.; Mosebi, Salerwe; van Vuuren, Sandy; Coyanis, E. Mabel; et al, Bioorganic & Medicinal Chemistry, 2020, 28(1),

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol
Reference
A solid-phase equivalent of van Leusen's TosMIC, and its application in oxazole synthesis
Kulkarni, Bheemashankar A.; Ganesan, A., Tetrahedron Letters, 1999, 40(30), 5633-5636

5-(2-Nitrophenyl)oxazole Raw materials

5-(2-Nitrophenyl)oxazole Preparation Products

5-(2-Nitrophenyl)oxazole Suppliers

SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:89808-75-3)
XU NV SHI
15221998634
1986399151@qq.com

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